molecular formula C8H15NO3 B1503043 (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate CAS No. 1313278-08-8

(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Cat. No.: B1503043
CAS No.: 1313278-08-8
M. Wt: 173.21 g/mol
InChI Key: HIOMIOFBGFGDHW-ZCFIWIBFSA-N
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Description

(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural properties influence its reactivity and biological interactions, making it a subject of interest for various research applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅NO₃
  • Molecular Weight : Approximately 173.21 g/mol
  • IUPAC Name : Methyl (R)-6,6-dimethylmorpholine-3-carboxylate
  • CAS Number : 1313278-08-8

The compound features a morpholine ring with two methyl groups at the 6-position and a carboxylate group at the 3-position, contributing to its unique chemical behavior and potential biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity to biological molecules.
  • Receptor Interaction : The rigid morpholine structure allows for specific interactions with receptors and enzymes, which may modulate their activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including potential antimicrobial properties. Comparative analyses with similar compounds reveal distinct biological profiles.

Compound NameStructure CharacteristicsNotable Biological Properties
This compoundChiral morpholine derivativePotential antimicrobial activity
Methyl morpholine-2-carboxylateLacks methyl substitutions at position 6Different reactivity profile
N-MethylmorpholineNo carboxylate group; simpler structurePrimarily used as a solvent

Case Studies and Research Findings

  • Antimicrobial Activity :
    • In vitro studies have shown that morpholine derivatives, including this compound, possess significant antibacterial properties against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to control compounds, indicating strong efficacy against resistant strains .
  • Cytotoxicity Studies :
    • Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to the morpholine structure have demonstrated antiproliferative activities against A549 lung cancer cells . These findings suggest that this compound could be explored further for its potential in cancer therapy.
  • Molecular Docking Studies :
    • Molecular docking analyses have been employed to assess the binding affinity of this compound with various proteins involved in bacterial resistance mechanisms. These studies provide insights into the compound's mechanism of action at the molecular level .

Properties

IUPAC Name

methyl (3R)-6,6-dimethylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMIOFBGFGDHW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H](CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693476
Record name Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313278-08-8
Record name Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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